2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9677783
InChI: InChI=1S/C15H10ClFN2O2/c16-12-8-11(17)4-3-10(12)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
SMILES: C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl
Molecular Formula: C15H10ClFN2O2
Molecular Weight: 304.70 g/mol

2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC9677783

Molecular Formula: C15H10ClFN2O2

Molecular Weight: 304.70 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C15H10ClFN2O2
Molecular Weight 304.70 g/mol
IUPAC Name 2-[(2-chloro-4-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Standard InChI InChI=1S/C15H10ClFN2O2/c16-12-8-11(17)4-3-10(12)9-19-15(20)6-5-13(18-19)14-2-1-7-21-14/h1-8H,9H2
Standard InChI Key PWJIDVRAZDSPTE-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl
Canonical SMILES C1=COC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl

Introduction

The compound 2-(2-chloro-4-fluorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic molecule that incorporates various functional groups, including a pyridazine ring, a furan ring, and a chlorofluorobenzyl group. This combination of structural elements suggests potential biological activities, such as antimicrobial or anticancer properties, which are common among heterocyclic compounds.

Molecular Formula and Weight

  • Molecular Formula: C17_{17}H11_{11}ClFN2_{2}O2_{2}

  • Molecular Weight: Approximately 341 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine core, introduction of the furan and benzyl groups, and final modifications to achieve the desired functional groups.

Antimicrobial Activity

Heterocyclic compounds, particularly those with pyridazine and furan rings, have shown promise as antimicrobial agents. The presence of halogen atoms like chlorine and fluorine can enhance this activity by affecting the compound's ability to interact with microbial targets.

Anticancer Activity

Pyridazine derivatives have been explored for their anticancer potential, often exhibiting cytotoxic effects against various cancer cell lines. The incorporation of a chlorofluorobenzyl group may influence the compound's ability to interact with cellular targets involved in cancer progression.

Research Findings

PropertyDescription
Molecular FormulaC17_{17}H11_{11}ClFN2_{2}O2_{2}
Molecular WeightApproximately 341 g/mol
Chemical StructurePyridazine ring with furan and chlorofluorobenzyl substituents
SynthesisMulti-step process involving core formation and group introduction
Antimicrobial ActivityPotential activity due to heterocyclic structure and halogen substituents
Anticancer ActivityPossible cytotoxic effects against cancer cell lines

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